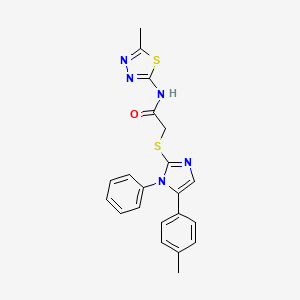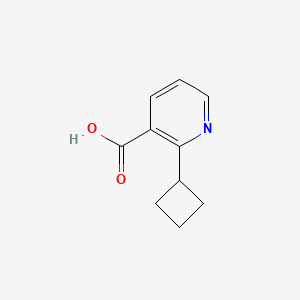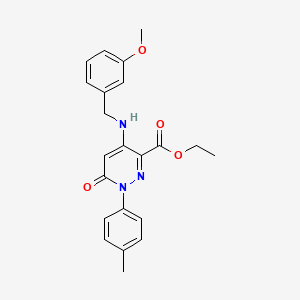![molecular formula C20H18FN3OS B2519356 6-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897472-23-0](/img/structure/B2519356.png)
6-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel 6-fluoro derivatives has been a subject of interest due to their potential pharmacological activities. In the first paper, a series of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized using different substituted aromatic/heterocyclic acid chlorides. These compounds were characterized by various analytical techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses. The importance of the aromatic and heterocyclic moiety in the antiproliferative activity was highlighted, with specific derivatives showing potent activity against carcinoma cells .
The second paper discusses the synthesis of phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole through an in situ, three-step process. These compounds were evaluated for their antimicrobial activities and showed promising results against various bacterial and fungal strains. Molecular docking studies further supported their potential as antimicrobial agents .
In the third paper, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides were synthesized. The compounds were characterized by IR, 1H NMR, and CHN analysis and exhibited significant antimicrobial activity, with some compounds showing better inhibitory activity than standard drugs .
Molecular Structure Analysis
The molecular structure of 6-fluoro derivatives plays a crucial role in their biological activity. The presence of the fluorine atom and the substitution pattern on the benzothiazole ring are key factors that influence the pharmacological properties of these compounds. The synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, as described in the fourth paper, demonstrates the importance of regioselectivity and the impact of fluorine substitution on cytotoxicity against various cell lines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-fluoro derivatives typically include condensation reactions with acid chlorides, as seen in the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives and 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides . The in situ, three-step process used to synthesize phosphoramidate derivatives also highlights the complexity and specificity of the reactions required to obtain these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoro derivatives are closely related to their molecular structure. The introduction of fluorine atoms can significantly alter the lipophilicity, stability, and electronic properties of the molecules, which in turn affects their biological activity. The characterization techniques used in the studies, such as 1H NMR, LC/MS, FTIR, and elemental analyses, provide detailed information about the physical and chemical properties of the synthesized compounds .
科学的研究の応用
Antimicrobial and Antifungal Properties
Several studies have synthesized and evaluated derivatives of benzothiazole for their antimicrobial and antifungal activities. Notably, compounds containing the benzothiazole moiety have shown promising results against a variety of microbial strains. For instance, novel fluoro substituted sulphonamide benzothiazole compounds comprising thiazole have been synthesized and demonstrated antimicrobial activity. Similarly, fluorobenzamides containing thiazole and thiazolidine have been developed as antimicrobial analogs, suggesting the potential of fluorine atom presence in enhancing antimicrobial effects (Pejchal et al., 2015; Desai et al., 2013).
Antitumor Activity
Research has also explored the antitumor potential of benzothiazole derivatives. The synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles has led to compounds displaying potent cytotoxic activity in vitro against sensitive human breast cancer cell lines. This highlights the therapeutic promise of benzothiazole derivatives in cancer treatment, showcasing the importance of fluorinated compounds in developing antitumor agents (Hutchinson et al., 2001).
Anti-Inflammatory and Molecular Docking Studies
Furthermore, derivatives have been synthesized for potential anti-inflammatory applications, with some compounds exhibiting lower IC50 values than standard references. Molecular docking studies of these compounds have shown good binding profiles, indicating their potential as anti-inflammatory agents. This approach underscores the versatility of benzothiazole derivatives in therapeutic applications beyond antimicrobial and antitumor activities (Kumara et al., 2017).
Synthesis and Characterization
The scientific interest in benzothiazole derivatives also extends to their synthesis and structural characterization, which is crucial for understanding their pharmacological properties. Studies have detailed the synthesis of novel benzothiazole compounds, their characterization through various spectroscopic methods, and evaluation for specific activities. These efforts are foundational in the development of benzothiazole-based therapeutics and highlight the compound's significant role in medicinal chemistry research (Yadav & Joshi, 2008).
将来の方向性
特性
IUPAC Name |
(E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZNGYNABCPGTK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2519275.png)

![N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2519280.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519281.png)
![5-((2,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519283.png)


![N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide](/img/no-structure.png)
![N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2519290.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbonitrile](/img/structure/B2519291.png)
![N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2519292.png)


